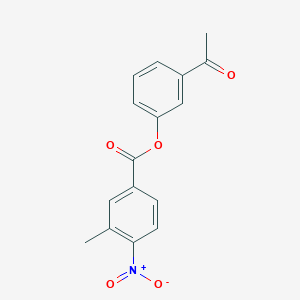

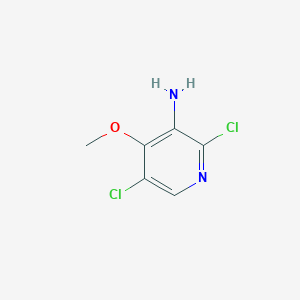

![molecular formula C19H20F2N4O2 B5567940 2-(3,4-difluorobenzyl)-8-(1H-pyrazol-3-ylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5567940.png)

2-(3,4-difluorobenzyl)-8-(1H-pyrazol-3-ylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(3,4-difluorobenzyl)-8-(1H-pyrazol-3-ylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one belongs to a class of compounds known as diazaspirodecanes. These compounds are recognized for their complex structure and potential biological activity.

Synthesis Analysis

The synthesis of diazaspirodecanes often involves cycloaddition reactions. For instance, Farag et al. (2008) described the synthesis of 1,2-diazaspiro[4,4]nona-2,8-diene-6-one derivatives via cycloaddition of nitrilimides to furanone derivatives, which is relevant to the synthesis pathways of similar compounds (Farag, Elkholy, & Ali, 2008).

Molecular Structure Analysis

The molecular structure of diazaspirodecanes can be complex. Manjunath et al. (2011) conducted a study on a similar compound, analyzing its crystal and molecular structure using X-ray diffraction, revealing details about its conformation and intramolecular interactions (Manjunath et al., 2011).

Chemical Reactions and Properties

Diazaspirodecanes can undergo various chemical reactions, often involving cycloaddition and intramolecular cyclization. For example, the study by Farag et al. (2008) highlights reactions such as the conversion of pyrazolecarbohydrazide derivatives into tetrazaspirodecanes upon treatment with acids (Farag et al., 2008).

Physical Properties Analysis

The physical properties of diazaspirodecanes, such as solubility and melting point, are influenced by their molecular structure. However, specific studies on the physical properties of 2-(3,4-difluorobenzyl)-8-(1H-pyrazol-3-ylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one were not found in the current literature.

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of diazaspirodecanes depend on their structural components. The study by Manjunath et al. (2011) provides insights into the chemical behavior of similar compounds through analysis of hydrogen bonding patterns and conformational structures (Manjunath et al., 2011).

Applications De Recherche Scientifique

Chemical Stability and Reactivity

The study of chemical stability under different conditions is crucial for understanding the applications of such compounds. For instance, the chemical stability of related compounds, like 3-(2-aminoethyl)-5-substituted 1,2,4-oxadiazoles, has been investigated in the context of Boulton–Katritzky rearrangement. This rearrangement produces spiropyrazoline compounds under certain conditions, highlighting the potential for creating structurally diverse molecules from similar precursors (Kayukova et al., 2018).

Anticancer and Antidiabetic Potential

The development of novel series of anticancer and antidiabetic agents involves the synthesis of spirothiazolidines analogs. Such compounds have shown significant activities against specific cancer cell lines and have exhibited potential as therapeutic agents for treating diseases like diabetes (Flefel et al., 2019).

Synthesis of Heterocycles

The ability to synthesize diverse heterocyclic compounds from a single precursor is a valuable trait in pharmaceutical chemistry. Studies have shown the versatility of certain diazaspiro[4.5]decane derivatives in generating a wide range of trifluoromethyl heterocycles, which are essential in the development of new medications and materials (Honey et al., 2012).

Anti-inflammatory and Antiarthritic Agents

The synthesis of pyrazoline bisphosphonate esters demonstrates the potential of such compounds as novel anti-inflammatory and antiarthritic agents. These compounds have been evaluated in animal models, showing promising results in reducing inflammation and arthritis symptoms, which could lead to new treatments for chronic inflammatory diseases (Nugent et al., 1993).

Propriétés

IUPAC Name |

2-[(3,4-difluorophenyl)methyl]-8-(1H-pyrazole-5-carbonyl)-2,8-diazaspiro[4.5]decan-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20F2N4O2/c20-14-2-1-13(9-15(14)21)11-25-12-19(10-17(25)26)4-7-24(8-5-19)18(27)16-3-6-22-23-16/h1-3,6,9H,4-5,7-8,10-12H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDUGAXIHWXQHQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12CC(=O)N(C2)CC3=CC(=C(C=C3)F)F)C(=O)C4=CC=NN4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20F2N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4-difluorobenzyl)-8-(1H-pyrazol-3-ylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

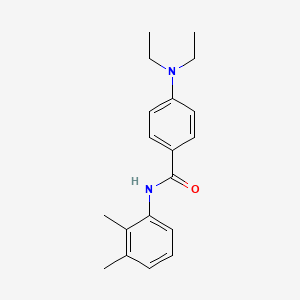

![2-[4-(1-cyclohexyl-3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)piperidin-1-yl]acetamide](/img/structure/B5567857.png)

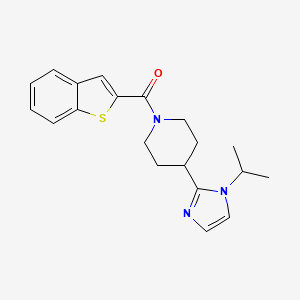

![N-{1-[(4-methylpiperidin-1-yl)sulfonyl]azepan-3-yl}pyrrolidine-1-carboxamide](/img/structure/B5567863.png)

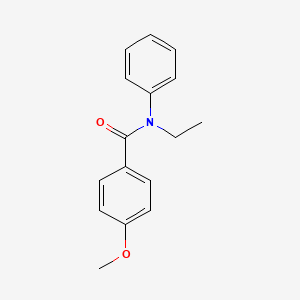

![5-bromo-N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-furohydrazide](/img/structure/B5567868.png)

![methyl 3-{[3-(3-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B5567885.png)

![2-[4-(1,3-benzodioxol-5-yl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-(tetrahydro-3-thienyl)acetamide](/img/structure/B5567913.png)

![2-[2-(2-isopropyl-5-methylphenoxy)ethoxy]-3-[2-(5-isopropyl-2-methylphenoxy)ethoxy]-1,4-dioxane](/img/structure/B5567948.png)

![[4-(2-chloro-5-piperidin-1-ylbenzoyl)-1,4-oxazepan-6-yl]methanol](/img/structure/B5567954.png)

![5,6,7-trimethyl-2-(morpholin-4-ylsulfonyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5567969.png)

![N-{[3-(2-fluorophenyl)-5-isoxazolyl]methyl}-2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5567975.png)